2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2,3-dihydroxybenzoic acid as the starting material, which undergoes a series of reactions including alkylation, azidation, Curtius rearrangement, and hydrolysis . The reaction conditions often require specific solvents and temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to minimize side reactions and maximize yield. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of conjugated polymers and other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of conductive polymers and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective component in conductive materials. Additionally, its ability to form stable complexes with metal ions can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A closely related compound used in the synthesis of conductive polymers.
Hydroxymethyl EDOT: Another derivative with similar applications in polymer chemistry.
Uniqueness
2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid stands out due to its specific acetic acid functional group, which imparts unique reactivity and solubility properties. This makes it particularly useful in applications requiring specific chemical modifications or interactions.
Properties
Molecular Formula |
C8H8O4S |
---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid |
InChI |
InChI=1S/C8H8O4S/c9-7(10)3-6-8-5(4-13-6)11-1-2-12-8/h4H,1-3H2,(H,9,10) |
InChI Key |
JCRXKJAGTOIDNC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)CC(=O)O |
Origin of Product |
United States |
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